2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide

Description

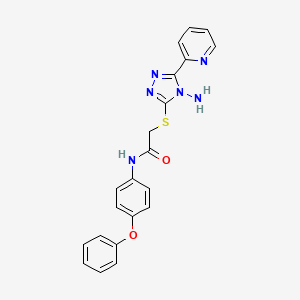

2-((4-Amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide is a synthetic heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at the 4-position and a pyridin-2-yl group at the 5-position. A thioether linkage connects the triazole ring to an acetamide moiety, which is further attached to a 4-phenoxyphenyl group.

Properties

IUPAC Name |

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O2S/c22-27-20(18-8-4-5-13-23-18)25-26-21(27)30-14-19(28)24-15-9-11-17(12-10-15)29-16-6-2-1-3-7-16/h1-13H,14,22H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPQDURKWAXNCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the pyridine moiety, and the coupling with the phenoxyphenyl group. Common reagents used in these reactions include hydrazine derivatives, pyridine carboxaldehydes, and phenoxyphenyl acetic acid derivatives. The reaction conditions often involve heating, use of catalysts, and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve a cost-effective and efficient production process that meets the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer activity. The compound has been evaluated for its potential as an anticancer agent. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, suggesting its role as a cytotoxic agent. For instance, compounds similar to this triazole have demonstrated percent growth inhibition against several cancer types, including ovarian and lung cancers .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The compound has been tested against multiple bacterial strains and fungi, showing promising results in inhibiting their growth. Studies have demonstrated that certain derivatives exhibit greater efficacy than traditional antibiotics, making them valuable in combating resistant strains .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole compounds is another area of interest. Molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. The ability to modulate inflammatory pathways positions this compound as a candidate for developing new anti-inflammatory drugs .

Synthesis and Structural Characterization

The synthesis of 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide typically involves multi-step reactions utilizing commercially available reagents. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Activity Assessment

In a recent study, the anticancer activity of triazole derivatives was evaluated using various human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to apoptosis induction through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial efficacy of triazole derivatives against Candida species and other pathogens. The results showed that certain derivatives had minimum inhibitory concentrations lower than those of conventional antifungal agents like fluconazole, indicating superior activity .

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological effects. The pathways involved in these interactions can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Variations and Physicochemical Data

Key Observations :

- Pyridin-2-yl substitution (target compound) vs.

- Phenoxyphenyl groups increase lipophilicity relative to simpler aryl substituents (e.g., ethylphenyl), likely affecting membrane permeability .

Pharmacological Activity

Key Observations :

- Hydroxyphenyl substituents (e.g., AM31) exhibit potent reverse transcriptase inhibition due to enhanced hydrogen bonding with the enzyme’s active site . The target’s phenoxyphenyl group, while lipophilic, may reduce binding affinity compared to AM31.

- Allyl-substituted triazoles () show moderate antibacterial activity, suggesting that bulkier substituents on the triazole may hinder target engagement .

- Furan-2-yl analogs () demonstrate anti-exudative effects, highlighting the role of heterocycle choice in modulating anti-inflammatory pathways .

Biological Activity

The compound 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide is a synthetic organic molecule belonging to the class of triazole derivatives. Triazoles are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound features several notable structural components:

- A triazole ring , which is crucial for its biological activity.

- An amine group that enhances solubility and reactivity.

- A thioether linkage , which may influence its interaction with biological targets.

- An acetamide moiety , contributing to its pharmacological properties.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Triazole Ring | Five-membered ring with nitrogen atoms |

| Amine Group | Enhances solubility and reactivity |

| Thioether Linkage | Influences biological interactions |

| Acetamide Moiety | Contributes to pharmacological properties |

Biological Activity

Research indicates that triazole derivatives exhibit a range of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibition properties. The specific biological activities of 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide can be summarized as follows:

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various pathogens. The presence of the pyridine and triazole rings may enhance this activity by interacting with microbial enzymes or cell membranes .

Anticancer Potential

Recent investigations into triazole derivatives have highlighted their potential as anticancer agents. The compound may exert its effects by targeting specific enzymes involved in cancer cell proliferation or survival. For example, triazoles can inhibit enzymes such as thymidylate synthase or histone deacetylases (HDAC), which are crucial in cancer biology .

The mechanism by which 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound likely binds to active sites on target enzymes, inhibiting their function.

- Cellular Interaction : It may disrupt cellular processes by interfering with signaling pathways or metabolic functions.

- Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to various biological targets, enhancing its potential as a therapeutic agent.

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives similar to this compound:

Study 1: Antimicrobial Efficacy

A study demonstrated that a related triazole compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that another triazole derivative showed promising anticancer activity by inducing apoptosis in HeLa cells. This effect was linked to the inhibition of HDAC activity .

Comparative Analysis with Similar Compounds

The uniqueness of 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide lies in its specific combination of functional groups compared to other triazole derivatives.

Table 2: Comparison of Triazole Derivatives

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Fluconazole | Triazole | Antifungal |

| Voriconazole | Triazole | Broad-spectrum antifungal |

| Itraconazole | Triazole | Antifungal |

| 2-(Pyridinyl-thio)acetamide | Triazole | Anticancer |

Q & A

Q. Basic

- NMR: ¹H/¹³C NMR confirms the presence of pyridinyl protons (δ 8.2–8.6 ppm) and acetamide carbonyl signals (δ 168–170 ppm).

- IR: Stretching vibrations for C=S (650–680 cm⁻¹) and NH₂ (3300–3400 cm⁻¹) validate key functional groups .

Advanced Resolution of Discrepancies:

- Dynamic NMR: Resolve rotational isomers in the thioether linkage by variable-temperature experiments.

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) to rule out impurities .

How is anti-exudative activity evaluated preclinically, and what methodological controls are essential?

Basic

In vivo models (e.g., carrageenan-induced rat paw edema) are used:

- Administer compound (10–50 mg/kg) intraperitoneally.

- Measure edema volume at 1–6 hours post-induction.

- Compare with dexamethasone (positive control) and vehicle (negative control) .

Advanced Considerations:

- Dose-Response Curves: Establish EC₅₀ values for potency comparisons.

- Histopathology: Assess tissue integrity post-treatment to exclude cytotoxicity .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Advanced

Key SAR modifications and their impacts:

Methodology:

- Synthesize analogs with targeted substitutions.

- Test in parallel bioassays (e.g., COX-2 inhibition, antimicrobial MIC) .

What computational approaches predict binding affinity with biological targets like COX-2?

Q. Advanced

- Molecular Docking: Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Focus on hydrogen bonds with Arg120 and hydrophobic contacts with Val523.

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. Validate with MM-PBSA free energy calculations .

How can aqueous solubility be enhanced for in vivo applications?

Advanced Strategies:

- Co-solvent Systems: Use PEG-400/water (1:1) to achieve >2 mg/mL solubility.

- Prodrug Design: Introduce phosphate esters at the acetamide moiety for pH-dependent release .

What are common contradictions in spectral data interpretation, and how are they addressed?

Case Study: Discrepancies in ¹H NMR integration ratios for NH₂ groups.

- Cause: Tautomeric equilibria in the triazole ring.

- Solution: Use D₂O exchange experiments to identify labile protons .

How does the compound’s stability under varying pH and light conditions impact formulation?

Advanced Analysis:

- pH Stability: Degrades rapidly at pH <3 (acidic conditions) due to thioether cleavage.

- Photostability: Protect from UV light (λ <420 nm) to prevent oxidation of the pyridinyl group. Use amber glassware for storage .

What comparative analyses distinguish this compound from structurally similar analogs?

What reaction mechanisms explain byproduct formation during synthesis?

Advanced Mechanistic Insight:

- Thiol Oxidation: Trace oxygen in solvents generates disulfide byproducts. Mitigate with nitrogen purging.

- Acetamide Hydrolysis: Acidic conditions cleave the acetamide group. Control pH >8 during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.